molecular formula C10H9NO3 B13723831 4-(3-Methylphenyl)oxazolidine-2,5-dione

4-(3-Methylphenyl)oxazolidine-2,5-dione

Katalognummer: B13723831
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: DONQTIDMNLRAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methylphenyl)oxazolidine-2,5-dione is a heterocyclic organic compound that features an oxazolidine ring fused with a phenyl group substituted at the 3-position with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazolidine-2,5-dione structure. The reaction is usually carried out under acidic conditions and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(3-Methylphenyl)oxazolidine-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Methylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazolidine-2,5-dione: A parent compound with similar structural features but without the phenyl substitution.

    3-Methylphenyl derivatives: Compounds with similar phenyl substitution patterns but different heterocyclic rings.

Uniqueness

4-(3-Methylphenyl)oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring and the 3-methylphenyl group, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-6-3-2-4-7(5-6)8-9(12)14-10(13)11-8/h2-5,8H,1H3,(H,11,13)

InChI-Schlüssel

DONQTIDMNLRAAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2C(=O)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.